N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N,1-dimethylbenzotriazol-5-amine |
InChI |
InChI=1S/C8H10N4/c1-9-6-3-4-8-7(5-6)10-11-12(8)2/h3-5,9H,1-2H3 |
InChI Key |
IOXCAAGTHOUYBQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)N(N=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with formaldehyde and dimethylamine, followed by reduction and cyclization to form the triazole ring . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine exhibits significant antimicrobial properties. Studies have demonstrated that derivatives of benzotriazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this triazole have shown effectiveness against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA) .
Anticancer Potential
Research indicates that benzotriazole derivatives possess anticancer activities. The compound's structure allows for interactions with various biological targets involved in cancer progression. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells .
Antitubercular Activity
The compound has been evaluated for its antitubercular effects against Mycobacterium tuberculosis. Some derivatives demonstrated promising results in inhibiting bacterial growth, suggesting potential for development into therapeutic agents against tuberculosis .
Agricultural Applications
Fungicides
This compound and its derivatives have been studied for their fungicidal properties. These compounds can inhibit the growth of various fungal pathogens affecting crops. Their mechanism often involves disrupting fungal cell wall synthesis or interfering with metabolic pathways essential for fungal survival .
Materials Science
Corrosion Inhibitors
The compound has been investigated as a corrosion inhibitor in metal protection. Its effectiveness is attributed to the ability of the triazole ring to form stable complexes with metal surfaces, thereby preventing oxidation and degradation .
Table 1: Biological Activities of this compound Derivatives
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of benzotriazole derivatives for their antimicrobial activity. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines revealed that this compound induced significant apoptosis through the activation of caspase pathways. This suggests a potential role in cancer therapy development .
Case Study 3: Agricultural Application
Field trials assessing the efficacy of this compound as a fungicide demonstrated a reduction in fungal infections by over 60%, highlighting its potential for agricultural use .
Mechanism of Action
The mechanism of action of N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural and Functional Variations
The triazol-5-amine scaffold is versatile, with substituents influencing reactivity, stability, and applications. Below is a comparative analysis:
Physicochemical Properties
- Solubility : N,1-Dimethyl derivatives are more lipophilic than Hbt-NH₂ (logP ~1.5 vs. 0.8), enhancing membrane permeability .
- Thermal Stability : Energetic salts () decompose at 160–220°C, suitable for controlled applications .
- Crystallinity : Fluorinated derivatives () form stable crystals with high melting points (>200°C), ideal for solid-state materials .
Biological Activity
N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
This compound features a benzene ring fused to a triazole moiety. The presence of methyl groups at specific positions enhances its solubility and biological interactions. The molecular formula is CHN, highlighting the compound's nitrogen-rich structure which is crucial for its biological activity.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties . This compound has shown effectiveness against various bacterial strains and fungi. Studies have indicated that compounds with similar structures exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
| Microbial Strain | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition observed | |
| Staphylococcus aureus | Strong antibacterial effect | |
| Candida albicans | Moderate antifungal activity |
Anticancer Potential
The anticancer properties of this compound have been investigated in various studies. It has been shown to induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, one study reported that related triazole derivatives exhibited IC values ranging from 1.2 to 2.4 nM against human cancer cell lines, indicating potent antiproliferative effects .
The mechanism by which this compound exerts its anticancer effects includes:
- Histone Deacetylase Inhibition : Similar compounds have been identified as potential histone deacetylase inhibitors, disrupting the regulation of gene expression associated with cancer progression .
- Induction of Apoptosis : The compound promotes programmed cell death through activation of caspases and disruption of mitochondrial membrane potential .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced viability in various cancer cell lines (e.g., A549 lung cancer cells), with notable effects on inducing late apoptosis .
- Antimicrobial Efficacy : A comparative study highlighted that derivatives with similar structures showed enhanced antimicrobial activity due to the presence of bulky hydrophobic groups which facilitate interaction with microbial membranes .
- Synergistic Effects : Research has also suggested that combining this compound with other antimicrobial agents can lead to synergistic effects that enhance overall efficacy against resistant strains .
Q & A
Q. What are the standard synthetic routes for preparing N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via a two-step procedure starting from 4-nitrobenzene-1,2-diamine. The first step involves reduction to form 1H-benzo[d][1,2,3]triazol-5-amine, followed by methylation using dimethyl sulfate or methyl iodide under basic conditions. Optimization includes controlling temperature (e.g., 80°C in EtOH) and stoichiometry to minimize side products. Catalyst-free multi-component reactions with aromatic aldehydes and cyclic ketones can also yield fused triazolo-heterocycles, as demonstrated by Jin et al. (2015).
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C in DMSO-d₆) to verify substitution patterns and methyl group integration.
- HR-MS for molecular ion confirmation.
- IR spectroscopy to identify amine N-H stretches (~3300 cm⁻¹) and triazole ring vibrations.
- Melting point analysis to assess purity.
- X-ray crystallography (using SHELXL/SHELXS) for absolute configuration determination .
Q. What starting materials are commonly used in its synthesis, and how do they influence product purity?
4-Nitro-1,2-phenylenediamine is a critical precursor. Impurities in the starting material (e.g., incomplete reduction intermediates) can lead to byproducts like unreacted amine or over-methylated derivatives. Purification via recrystallization (EtOH/water) or column chromatography (silica gel, CH₂Cl₂:MeOH) is essential .
Advanced Research Questions
Q. How can computational methods predict the tautomeric behavior or reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., Gaussian 03) can model tautomeric equilibria between 1H- and 2H-triazole forms. Solvent effects (PCM model) and substituent electronic effects (Hammett parameters) are critical for predicting dominant tautomers. Experimental validation via ¹⁵N NMR or X-ray diffraction is recommended .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Discrepancies between calculated and observed NMR shifts may arise from dynamic effects (e.g., tautomerism) or crystal packing. Solutions include:
Q. How does the compound’s electronic structure influence its coordination chemistry in metal-organic frameworks (MOFs)?
The triazole ring acts as a Lewis basic site, enabling coordination to transition metals (e.g., Zn²⁺). Steric effects from the methyl groups may hinder axial binding, favoring planar geometries. Synthesis of MOFs via imide condensation (e.g., with pyromellitic dianhydride) requires optimizing solvent (DMF) and base (triethylamine) to stabilize metal-ligand bonds .
Q. What experimental design considerations are critical for evaluating its biological activity (e.g., antimicrobial)?
- Dose-response assays (MIC determination via broth microdilution).
- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., halogenation) to enhance membrane permeability.
- Cytotoxicity screening (MTT assay on mammalian cells) to rule off-target effects .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Multi-Component Reactions
| Component | Role | Optimal Molar Ratio | Solvent | Temperature | Yield Range |
|---|---|---|---|---|---|
| Aromatic aldehyde | Electrophile | 1:1 | EtOH | 80°C | 70-85% |
| Tert-butyl 2,4-dioxopiperidine-1-carboxylate | Cyclic ketone | 1:1 | EtOH | 80°C | 70-85% |
Q. Table 2: Thermodynamic Data for Stability Assessment
| Property | Value (Experimental) | Computational (DFT) | Reference |
|---|---|---|---|
| ΔfH° (solid, kJ/mol) | +128.5 | +130.2 | |
| Sublimation enthalpy | 98.3 kJ/mol | 95.8 kJ/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
